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Compound of Interest

Compound Name: VPC-14449

Cat. No.: B611711

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of VPC-14449 in preclinical in vivo mouse models of prostate cancer.

Introduction

VPC-14449 is a potent and selective small molecule inhibitor of the androgen receptor (AR).[1]
Unlike conventional anti-androgens that target the ligand-binding domain (LBD), VPC-14449
uniquely targets the DNA-binding domain (DBD) of the AR.[1][2] This mechanism of action
allows it to inhibit the transcriptional activity of both full-length AR and constitutively active AR
splice variants, such as AR-V7, which are often implicated in the development of castration-
resistant prostate cancer (CRPC).[2][3] Preclinical studies have demonstrated the efficacy of
VPC-14449 in reducing tumor growth and prostate-specific antigen (PSA) levels in various
prostate cancer models.[4][5]

Mechanism of Action: Targeting the AR DNA-
Binding Domain

VPC-14449 functions by interfering with the interaction between the AR and chromatin.[1][2][4]
By binding to a surface-exposed pocket on the DBD, it prevents the receptor from effectively
binding to androgen response elements (ARES) on target genes.[2] This leads to the
downregulation of AR-regulated genes, such as KLK3 (PSA), and subsequent inhibition of
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tumor cell proliferation.[6] Notably, VPC-14449 does not hinder the nuclear translocation of the
AR.[2]
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Caption: Signaling pathway of VPC-14449 action.

Recommended In Vivo Dosage and Administration

Based on preclinical xenograft studies, the recommended dosage of VPC-14449 is 100 mg/kg,
administered intraperitoneally (i.p.) twice daily.[1][5] This regimen has been shown to be
effective in suppressing tumor growth and PSA production in various mouse models without

significant toxicity.[5]

Table 1. Summary of In Vivo Efficacy Studies of VPC-14449

Xenograft Dosage and Treatment
s . . Key Outcomes Reference
Model Administration Duration
Reduced tumor
100 mg/kg, i.p., volume and
LNCaP ) ) 4 weeks [1][5]
twice daily serum PSA
levels.
100 mg/kg, i.p., Suppressed
MR49-F ) I .g P 4 weeks PP [5]
twice daily tumor growth.
100 mg/kg, i.p., Suppressed
C4-2 ) J -g P 4 weeks PP [5]
twice daily tumor growth.

Experimental Protocols

The following protocols are based on methodologies reported in published preclinical studies.

While the specific vehicle for in vivo administration of VPC-14449 is not explicitly detailed in the
reviewed literature, a common vehicle for similar small molecules is a solution of DMSO,
PEG300, Tween 80, and saline. Researchers should perform their own solubility and stability
tests to determine the optimal formulation.

This protocol outlines the establishment and treatment of prostate cancer xenografts in mice.
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Caption: Experimental workflow for in vivo VPC-14449 studies.
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Materials:

Prostate cancer cell lines (e.g., LNCaP, C4-2, MR49-F)

o Appropriate cell culture media and supplements

e Male immunodeficient mice (e.g., CD-1 nude)

 VPC-14449

e Vehicle for administration

 Calipers for tumor measurement

o PSA assay kit

Procedure:

e Cell Culture and Implantation:

o Culture prostate cancer cells according to standard protocols.

o Harvest cells and resuspend in an appropriate medium (e.g., Matrigel) for subcutaneous
injection into the flanks of male nude mice.

e Tumor Growth and Randomization:

o Monitor tumor growth by caliper measurements (Tumor Volume = 11/6 X length x width x
height) and/or serum PSA levels.[5]

o When tumors reach a predetermined size (e.g., 100 mm?3) or PSA levels reach a specific
threshold (e.g., 25 ng/ml), randomize mice into treatment and control groups.[5]

e Treatment Administration:

o Administer VPC-14449 (100 mg/kg) or vehicle control via intraperitoneal injection twice
daily.[5]

e Monitoring and Endpoint:
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o Measure tumor volume and body weight weekly to assess efficacy and toxicity.[5]
o After the treatment period (e.g., 4 weeks), euthanize the mice.[5]

o Collect tumors and other organs for further analysis, such as immunohistochemistry or
gene expression studies.[5]

Toxicity and Safety Considerations

In preclinical studies, VPC-14449 administered at 100 mg/kg i.p. twice daily for four weeks did
not result in any observable signs of physical toxicity, behavioral changes, or significant
decrease in body weight in mice.[1][5] However, it is crucial for researchers to conduct their
own toxicity assessments for any new batch of the compound or when using different mouse
strains or experimental conditions.

Conclusion

VPC-14449 is a promising therapeutic agent for prostate cancer, including castration-resistant
forms, due to its unique mechanism of targeting the AR-DBD. The recommended in vivo
dosage of 100 mg/kg administered i.p. twice daily has demonstrated significant anti-tumor
activity in mouse xenograft models. These application notes provide a foundation for
researchers to design and execute preclinical studies with VPC-14449.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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